Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, specifically a methyl ester of tetrahydronaphthalene carboxylic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid or corresponding ketones.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs like Palonosetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.
Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its application. In pharmaceutical contexts, it acts as a precursor to active compounds that interact with specific molecular targets. For example, in the synthesis of Palonosetron, the compound undergoes further chemical transformations to produce the active drug, which then binds to 5-HT3 receptors, inhibiting their activity and preventing nausea and vomiting.
Comparison with Similar Compounds
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate: This compound is similar in structure but contains an additional oxo group, which can significantly alter its chemical properties and reactivity.
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: The parent acid of the ester, which can be used as a starting material for the synthesis of Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and pharmaceutical applications where such characteristics are desirable.
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXBOWHTPTFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574672 | |
Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66193-59-7 | |
Record name | Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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